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molecular formula C13H25N3O2 B8452755 tert-butyl 5-(2-aminoethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

tert-butyl 5-(2-aminoethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No. B8452755
M. Wt: 255.36 g/mol
InChI Key: UHXAAMHNYFEJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

Using the method of 4-(3-aminopropyl)-piperazine-1-carboxylic acid tert-butyl ester, the title compound is synthesized from hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1CCN(CCCN)[CH2:10][CH2:9]1)=O)(C)(C)C.[C:18]([O:22][C:23]([N:25]1[CH2:32][CH:31]2[CH:27]([CH2:28][NH:29][CH2:30]2)[CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19]>>[C:18]([O:22][C:23]([N:25]1[CH2:26][CH:27]2[CH:31]([CH2:30][N:29]([CH2:10][CH2:9][NH2:8])[CH2:28]2)[CH2:32]1)=[O:24])([CH3:21])([CH3:19])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CNCC2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2CN(CC2C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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